Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate
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Overview
Description
Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate is an organic compound that features a benzoate ester linked to an aziridine moiety through a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate typically involves the reaction of 4-vinylbenzoic acid with 2-carbamoylaziridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, ensuring that the reaction conditions are controlled to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate involves its interaction with specific molecular targets. The aziridine ring is known for its reactivity, which allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[2-(Piperidin-1-yl)ethoxy]benzoate
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate is unique due to the presence of the aziridine ring, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a different set of chemical and biological properties, making it valuable for specific research applications.
Properties
CAS No. |
75985-02-3 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate |
InChI |
InChI=1S/C13H14N2O3/c1-8(15-7-11(15)12(14)16)9-3-5-10(6-4-9)13(17)18-2/h3-6,11H,1,7H2,2H3,(H2,14,16) |
InChI Key |
ZEUKPMZHUGWHJL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=C)N2CC2C(=O)N |
Origin of Product |
United States |
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